Tert-butyl benzoylcarbamate

Description

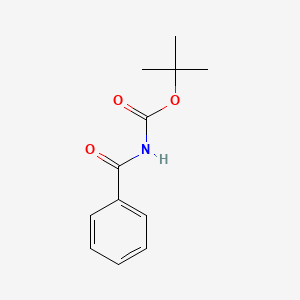

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-benzoylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHAAIDHDCOFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527371 | |

| Record name | tert-Butyl benzoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88000-67-3 | |

| Record name | tert-Butyl benzoylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Benzoylcarbamate Systems

Transition-Metal-Catalyzed Transformations Involving N-Boc Benzamide (B126) Derivatives

N-tert-butoxycarbonyl (N-Boc) benzamide derivatives, such as tert-butyl benzoylcarbamate, have emerged as versatile substrates in transition-metal-catalyzed reactions. The Boc protecting group plays a crucial role in directing and facilitating these transformations, leading to the synthesis of diverse heterocyclic compounds.

Rhodium(III) catalysis has been effectively utilized for the C(sp2)-H bond functionalization of N-Boc benzamides, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govsemanticscholar.org These reactions typically proceed via a C-H activation/annulation pathway, where the amide group acts as a directing group. mdpi.comnih.gov

A notable application of this methodology is the synthesis of isocoumarins through the annulation of Boc-protected benzamides with diazo compounds. mdpi.comnih.govnih.gov This transformation occurs under mild conditions in the presence of a rhodium catalyst, such as [Cp*RhCl2]2, along with additives like AgSbF6 and Cs2CO3. mdpi.comnih.govsemanticscholar.org The reaction is efficient, often yielding the desired isocoumarin (B1212949) products in a short timeframe. mdpi.comnih.gov

The mechanism of the rhodium(III)-catalyzed annulation of N-Boc benzamides with diazo compounds is believed to involve several key steps. mdpi.comnih.gov Initially, the active rhodium catalyst is formed, which then participates in the C-H metalation of the benzamide to generate a five-membered cyclometalated rhodium species. mdpi.comnih.gov This step involves the cleavage of a C(sp2)-H bond. mdpi.comnih.gov

Following the C-H activation, the diazo compound undergoes insertion into the rhodium-carbon bond, leading to the formation of a Rh(III)-carbene species with the extrusion of nitrogen gas. mdpi.comnih.gov This carbene intermediate is a key reactive species in the catalytic cycle. The subsequent migratory insertion of the carbene into the Rh-C bond forms a six-membered rhodacycle. nih.gov Protonation of this intermediate, followed by tautomerization and lactonization, ultimately affords the isocoumarin product and regenerates the active rhodium catalyst. nih.gov

The insertion of carbenes, generated from diazo compounds, into C-H bonds is a powerful tool in organic synthesis. beilstein-journals.orgmdpi.com In the context of rhodium(III)-catalyzed reactions of N-Boc benzamides, diazo compounds serve as versatile coupling partners. mdpi.comsemanticscholar.org The reaction proceeds through the formation of a rhodium-carbene intermediate, which then undergoes insertion into the ortho-C-H bond of the benzamide, directed by the amide group. mdpi.comnih.gov This process allows for the construction of complex heterocyclic scaffolds. mdpi.comsemanticscholar.org The choice of diazo compound can influence the structure of the final product, enabling the synthesis of a variety of substituted isocoumarins. mdpi.com

For instance, studies on related rhodium-catalyzed reactions have shown that electron-deficient aromatic imines generally provide good to excellent yields, while those with electron-donating substituents may result in moderate yields. nih.gov Similarly, the nature of the substituents on the diazo compound can affect its reactivity and the stability of the intermediate rhodium-carbene species, thereby influencing the product distribution. nih.gov The reaction conditions, such as temperature and reaction time, can also be optimized to maximize the yield of the desired product. mdpi.comnih.gov

Table 1: Optimization of Reaction Conditions for Rh(III)-Catalyzed Annulation mdpi.comnih.gov

| Entry | Catalyst (mol%) | Additive (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [CpRhCl2]2 (5) | AgSbF6 (0.15), Cs2CO3 (2.0) | 60 | 0.5 | 95 |

| 2 | [CpRhCl2]2 (5) | AgSbF6 (0.15), Cs2CO3 (2.0) | 25 | 0.5 | 65 |

| 3 | [CpRhCl2]2 (5) | AgSbF6 (0.15), Cs2CO3 (2.0) | 80 | 0.5 | 94 |

| 4 | [CpRhCl2]2 (5) | AgSbF6 (0.15), Cs2CO3 (2.0) | 60 | 6 | 95 |

Compatibility in Subsequent Transition-Metal-Catalyzed Coupling Reactions

The functional groups present in the products derived from the rhodium(III)-catalyzed reactions of this compound derivatives, such as isocoumarins, often remain amenable to further transformations. This compatibility allows for the diversification of the initial products through subsequent transition-metal-catalyzed coupling reactions. For example, the presence of a halide substituent on the aromatic ring of the benzamide substrate is often tolerated in the initial rhodium-catalyzed step, providing a handle for subsequent cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. nih.govnih.gov This sequential approach enables the rapid construction of complex molecular architectures from simple starting materials.

Nucleophilic Reactivity of N-Benzoylcarbamates

While carbamates are often considered as protecting groups for amines, they can also exhibit electrophilic character and react with nucleophiles. nih.gov The carbonyl group of the N-benzoylcarbamate can be attacked by strong nucleophiles. For instance, the reaction of N-benzyloxycarbamates with organolithium reagents leads to the formation of ketones. nih.gov

However, when stabilized carbanions are used as nucleophiles, the reaction pathway can be controlled to achieve nucleophilic acyl substitution, providing access to functionalized protected hydroxamic acids. nih.gov This reactivity stems from the ability of the carbamate (B1207046) to act as an electrophile under specific conditions. The initial adduct formed from the nucleophilic attack can be deprotonated to form a stable intermediate, preventing further reaction at the carbonyl group. nih.gov Enamides and enecarbamates, which are nitrogen analogs of enolates, have also been shown to act as effective nucleophiles in various Lewis acid-catalyzed reactions, although their nucleophilicity is generally lower than that of their enolate counterparts. nih.gov

Reactions with Aliphatic and Aromatic Amines for N-Benzoyl Urea (B33335) Derivative Synthesis

The reaction of N-benzoylcarbamates, such as this compound, with both aliphatic and aromatic amines provides a direct route to N-benzoyl urea derivatives. researchgate.net This transformation involves the aminolysis of the carbamate, where the amine acts as a nucleophile, attacking the carbonyl carbon of the carbamate. The process results in the displacement of the tert-butoxy (B1229062) leaving group and the formation of a new carbon-nitrogen bond, yielding the corresponding N,N'-substituted urea.

The general reaction can be represented as follows:

Step 1: The amine (aliphatic or aromatic) attacks the electrophilic carbonyl carbon of the this compound.

Step 2: A tetrahedral intermediate is formed.

Step 3: The intermediate collapses, leading to the elimination of the tert-butoxide anion, which is subsequently protonated to form tert-butanol (B103910).

Step 4: The final product is the N-benzoyl urea derivative.

The efficiency and rate of this reaction are influenced by the nucleophilicity of the amine. Aliphatic amines, being more basic and generally more nucleophilic than aromatic amines, tend to react more readily. Studies have explored various conditions to facilitate this reaction, including the use of different solvents and temperatures to optimize the yield of the desired urea derivatives. google.com For instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent at ambient temperature has been shown to be effective for the synthesis of ureas from carbamates and amines. google.com

Table 1: Synthesis of N-Benzoyl Urea Derivatives from Phenyl Carbamates and Various Amines in DMSO

| Entry | Amine | Product | Reaction Time | Yield (%) |

| 1 | (S)-(-)-2-Pyrrolidinemethanol | (S)-1-Benzoyl-3-(2-hydroxy-1-methyl-ethyl)urea | 15 min | 87 |

| 2 | Pyrrolidine | 1-Benzoyl-3-(1-pyrrolidinyl)urea | 15 min | 95 |

| 3 | Benzylamine | 1-Benzoyl-3-(phenylmethyl)urea | 1.5 h | 96 |

| 4 | Piperidine | 1-Benzoyl-3-(1-piperidinyl)urea | 15 min | 98 |

| 5 | Ammonium Hydroxide | N-Benzoylurea | 2 h | 85 |

| 6 | Aniline | 1-Benzoyl-3-phenylurea | 24 h | 90 |

This table is illustrative of the general reaction between N-acylcarbamates and amines, as specific data for this compound was not available in the provided search results. The data is adapted from a study on phenyl carbamates, which are analogous substrates. google.com

Investigation of Leaving Group Effects on Reaction Mechanisms

The nature of the leaving group in a nucleophilic substitution reaction is a critical factor that influences the reaction rate and mechanism. purechemistry.org In the context of N-benzoylcarbamates reacting with amines, the alkoxy or aryloxy group attached to the carbonyl is the leaving group. The ability of this group to depart is related to its stability as an anion; better leaving groups are generally weaker bases. uomustansiriyah.edu.iq

In the case of this compound, the leaving group is the tert-butoxide anion. Compared to other potential leaving groups like phenoxide (from phenyl benzoylcarbamate), tert-butoxide is a stronger base and therefore a poorer leaving group. This can affect the reaction conditions required for the synthesis of N-benzoyl ureas. Reactions involving poorer leaving groups may require more forcing conditions, such as higher temperatures or longer reaction times, to proceed efficiently.

Studies comparing the reactivity of different leaving groups in nucleophilic substitution reactions have established a general trend where reactivity increases with the stability of the leaving group anion. purechemistry.orgnih.gov For carbamates, this implies that aryl carbamates are generally more reactive towards nucleophiles than alkyl carbamates under similar conditions. The investigation of these effects helps in selecting the appropriate carbamate precursor and reaction conditions for a desired synthetic outcome. The reactivity order is often influenced by the pKa of the conjugate acid of the leaving group, with lower pKa values indicating a better leaving group. uomustansiriyah.edu.iq

Protective Group Manipulation: Selective Deprotection Strategies for tert-Butoxycarbonyl Groups

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions. semanticscholar.org

Acid-Mediated Cleavage of the tert-Butoxycarbonyl Group

The most common method for the deprotection of the Boc group is through acid-mediated cleavage. scispace.com This method relies on the lability of the tert-butyl group, which can form a stable tert-butyl cation upon protonation of the carbamate.

The mechanism proceeds as follows:

Protonation of either the carbonyl oxygen or the ether oxygen of the carbamate by a strong acid.

Cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and a carbamic acid intermediate.

The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

A variety of acids can be employed for this purpose, with trifluoroacetic acid (TFA) being one of the most common, typically used in a solvent like dichloromethane (B109758) (DCM). reddit.com Other acidic reagents include hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297), sulfuric acid, and phosphoric acid. mdpi.comresearchgate.net The choice of acid and solvent can be tailored to the specific substrate to ensure selective removal of the Boc group without affecting other acid-sensitive functional groups that may be present in the molecule. researchgate.net For instance, using concentrated sulfuric acid in tert-butyl acetate has been shown to selectively deprotect Boc groups in the presence of tert-butyl esters. researchgate.net

Table 2: Common Acidic Conditions for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to room temperature | scispace.comreddit.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate | Room temperature | mdpi.comsemanticscholar.org |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Room temperature | researchgate.net |

| Phosphoric Acid (H₃PO₄) | Aqueous | - | mdpi.com |

| Methanesulfonic Acid (MeSO₃H) | tBuOAc:CH₂Cl₂ | Room temperature | researchgate.net |

Alternative Deprotection Methodologies

While acidic cleavage is prevalent, several alternative methods for Boc deprotection have been developed to accommodate substrates that are sensitive to strong acids. These methods offer milder conditions and greater functional group tolerance.

Basic Deprotection: Although the Boc group is generally stable to basic conditions, certain reagents can effect its removal. Methods using sodium carbonate in refluxing DME or sodium t-butoxide in wet tetrahydrofuran (B95107) have been reported for the cleavage of N-Boc groups from certain substrates. scispace.com

Thermal Deprotection: The Boc group can be removed by thermolysis, often at elevated temperatures. reddit.com This method can be useful for robust molecules, and the use of solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can facilitate thermolytic deprotection. semanticscholar.org

Reagents for Mild Deprotection:

Oxalyl Chloride in Methanol (B129727): A mild method for the selective deprotection of the N-Boc group has been developed using oxalyl chloride in methanol at room temperature, with reaction times ranging from 1 to 4 hours and achieving high yields. nih.govrsc.orgresearchgate.net

TMSI (Trimethylsilyl Iodide): This reagent can be used for the deprotection of N-Boc groups, particularly in the synthesis of zwitterionic compounds. scispace.com

Metal Catalysts: Various metal catalysts have been reported to facilitate Boc deprotection under specific conditions. scispace.com

Iodine: Catalytic amounts of iodine have been used for the solvent-free deprotection of N-Boc protected substrates. scispace.com

These alternative methodologies provide a valuable toolkit for chemists, allowing for the strategic removal of the Boc group in the presence of a wide array of other functional groups.

Computational Chemistry and Theoretical Studies on Tert Butyl Benzoylcarbamate Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Approaches

Quantum mechanical (QM) methods, especially those based on Density Functional Theory (DFT), are powerful techniques for investigating the electronic structure and reactivity of molecules. DFT has become a popular choice for studying organic reaction mechanisms due to its favorable balance of computational cost and accuracy. researchgate.net These methods are used to model the potential energy surface of a reaction, providing a detailed map of the energy changes as reactants are converted into products.

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions. By computing the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped out. researchgate.net For systems involving carbamates, theoretical studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For instance, in a study on the formation of N-(carbomylcarbamothioyl)benzamide, DFT calculations at the B3LYP/6-31g(d) level of theory successfully mapped the potential energy surface, identifying two key transition states and the rate-determining step of the reaction. researchgate.net This type of analysis for tert-butyl benzoylcarbamate would involve identifying the nucleophilic and electrophilic centers and modeling their interaction through various potential pathways to determine the most energetically favorable route.

The electronic properties of a molecule, which govern its reactivity, can be thoroughly analyzed using QM and DFT. A key aspect of this is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net For this compound, the HOMO is likely localized on the nitrogen and oxygen atoms of the carbamate (B1207046) group, while the LUMO may be associated with the carbonyl group of the benzoyl moiety. Analysis of these orbitals helps predict how the molecule will interact with other reagents. researchgate.net

Table 1: Frontier Orbital Analysis of a Model Carbamate System

| Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Reactant | -6.8 | -1.5 | 5.3 |

| Transition State 1 | -5.9 | -2.1 | 3.8 |

| Intermediate | -6.5 | -1.8 | 4.7 |

| Transition State 2 | -6.1 | -2.0 | 4.1 |

| Product | -7.0 | -1.4 | 5.6 |

| Note: This table presents representative data for a hypothetical reaction involving a carbamate, illustrating how frontier orbital energies change along a reaction coordinate. Data is conceptual and based on general principles from computational studies. |

Computational methods allow for the precise calculation of key thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction. sci-hub.se These calculations are essential for determining the spontaneity and equilibrium position of a chemical process. By calculating the energies of all species along a proposed reaction pathway, a detailed energy profile can be constructed. This profile visually represents the energy changes, showing the relative stabilities of intermediates and the heights of energy barriers. nih.gov Such profiles are critical for understanding whether a reaction is thermodynamically favorable and for comparing the feasibility of different reaction pathways. sci-hub.se

A transition state (TS) is a high-energy, transient configuration of atoms that exists at the peak of the energy profile between reactants and products. ucsb.edu Locating and characterizing these structures is a primary goal of computational reaction mechanism studies. Methods like synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to find these saddle points on the potential energy surface. ucsb.eduyoutube.com Once a TS structure is located, a frequency calculation is performed to verify its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion of atoms along the reaction coordinate. ucsb.eduresearchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. youtube.com Higher activation energies correspond to slower reactions.

Table 2: Calculated Activation Energies for a Hypothetical Reaction

| Computational Method | Basis Set | Activation Energy (kcal/mol) |

| AM1 | - | ~2.0 |

| Hartree-Fock | 3-21G | ~5.6 |

| DFT (B3LYP) | 6-31G(d) | ~7.5 |

| Note: This table shows how calculated activation energies can vary with the level of theory and basis set, using data for a simple conformational change as an example. youtube.com More sophisticated methods generally provide more accurate results. |

Many organic reactions can yield multiple products (isomers). Computational chemistry is a powerful tool for predicting which isomer will be the major product. dntb.gov.uarsc.org

Regioselectivity refers to the preference of a reaction to occur at one position over another. study.com By calculating the activation energies for the transition states leading to different regioisomers, the most likely product can be identified as the one formed via the lowest energy barrier.

Stereoselectivity describes the preferential formation of one stereoisomer over another. study.com DFT calculations can model the three-dimensional structures of transition states, allowing for the determination of the energy differences that lead to the formation of specific enantiomers or diastereomers. rsc.org This is crucial in asymmetric synthesis, where controlling the stereochemical outcome is essential.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Beyond static structures and reaction pathways, computational methods can explore the dynamic behavior of molecules. Carbamates, including this compound, possess rotational freedom around the C-N bond, leading to the existence of different conformers, typically referred to as syn and anti rotamers. nih.govacs.org The energy difference between these conformers is often small, meaning they can coexist in equilibrium. nih.gov

Molecular dynamics (MD) simulations are used to study these conformational dynamics. mdpi.com In an MD simulation, the motion of atoms in a molecule is calculated over time by solving Newton's equations of motion. This provides a detailed picture of the molecule's flexibility, conformational preferences, and how it might change shape in different environments. nih.gov For this compound, MD simulations could reveal the relative populations of syn and anti conformers, the energy barriers to their interconversion, and how these dynamics are influenced by solvent molecules. This information is vital as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. By employing quantum mechanical calculations, it is possible to model the behavior of molecules and compute various parameters that correlate with spectroscopic measurements. These theoretical approaches are instrumental in understanding molecular structure, bonding, and dynamics. For a molecule like this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, providing a theoretical fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are a valuable asset in the structural elucidation of chemical compounds. These computations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common approaches for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts are derived.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available in searched literature |

| ¹³C | Data not available in searched literature |

Infrared (IR) Vibrational Frequency Analysis

Computational vibrational analysis is used to predict the infrared (IR) spectrum of a molecule, which arises from the vibrations of its chemical bonds. Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. These calculations not only provide the frequencies of the vibrational modes but also their corresponding IR intensities.

Similar to NMR calculations, DFT methods are commonly employed for this purpose. After the geometry of this compound is optimized, a frequency calculation is performed. The results yield a set of vibrational modes and their frequencies. It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental data. A detailed computational analysis of the vibrational frequencies for this compound has not been found in the reviewed literature.

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available in searched literature |

| C=O Stretch (Amide) | Data not available in searched literature |

| C=O Stretch (Carbamate) | Data not available in searched literature |

| C-N Stretch | Data not available in searched literature |

| Aromatic C-H Stretch | Data not available in searched literature |

In Silico Molecular Docking Studies for Exploring Molecular Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery and molecular biology for understanding the interactions between a ligand and its binding site. The process involves predicting the conformation and binding affinity of the ligand, which is often quantified by a scoring function that estimates the free energy of binding.

A typical molecular docking study involves preparing the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. The ligand's conformational flexibility is explored, and various possible binding poses within the protein's active site are generated. These poses are then scored, and the one with the best score is predicted as the most likely binding mode. While molecular docking studies have been conducted on derivatives of tert-butyl carbamate, specific in silico docking studies focusing solely on this compound were not identified in the available literature. Such studies would be valuable for identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Table 3: Molecular Docking Parameters for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Not Specified | Data not available in searched literature | Data not available in searched literature |

Q & A

Q. What are common synthetic routes for tert-butyl benzoylcarbamate derivatives?

this compound derivatives are typically synthesized via carbamate coupling reactions. Key methods include:

- Pd-catalyzed cross-coupling : Using aryl bromides and tert-butyl carbamate under palladium catalysis to form N-Boc-protected anilines .

- Condensation reactions : Combining tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using EDCI/HOBt coupling reagents .

- Reductive cleavage : Sodium borohydride-mediated cleavage of N-C-N bonds in carbamate intermediates to generate novel structures .

- Photoredox catalysis : For amination reactions, enabling efficient synthesis of complex scaffolds like 3-aminochromones .

Q. What analytical techniques are used to characterize this compound derivatives?

Standard characterization methods include:

- NMR spectroscopy (¹H, ¹³C) for structural elucidation and stereochemical analysis .

- X-ray crystallography to resolve hydrogen-bonding patterns and 3D molecular architecture .

- Mass spectrometry for molecular weight confirmation .

- HPLC for purity assessment, particularly in enantioselective syntheses .

Q. How should this compound derivatives be stored to ensure stability?

These compounds are stable at room temperature but degrade under extreme conditions:

- Store in airtight containers, protected from light and moisture .

- Avoid exposure to strong acids/bases or oxidizing agents to prevent decomposition .

- Monitor for hydrolysis products (e.g., free amines) via periodic HPLC analysis .

Advanced Research Questions

Q. How can enantioselectivity be achieved in tert-butyl carbamate-based syntheses?

Enantioselective strategies include:

- Iodolactamization : A key step in synthesizing chiral intermediates for CCR2 antagonists, as demonstrated by Campbell et al. (2009) .

- Diastereoselective α-amidoalkylation : Garcia et al. (2006) used this method to construct Pyrrolo[2,1-a]isoquinolines with high stereocontrol .

- Chiral auxiliary incorporation : Temporarily introducing stereogenic centers via tert-butyl carbamate groups, followed by selective removal .

Q. How do researchers resolve contradictions in reaction yields or selectivity?

Conflicting data (e.g., variable yields in Pd-catalyzed couplings) require systematic optimization:

- Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ to identify ligand-dependent effects .

- Temperature modulation : Elevated temperatures may improve coupling efficiency but risk carbamate decomposition .

- Computational modeling : Density Functional Theory (DFT) studies to predict reaction pathways and transition states .

Q. What strategies are used to predict decomposition products of tert-butyl carbamates?

Advanced approaches include:

- Thermogravimetric analysis (TGA) : To identify thermal degradation thresholds and byproducts .

- LC-MS profiling : Detect hydrolyzed amines or oxidized intermediates under accelerated stability testing .

- In silico tools : Software like EPISuite predicts hydrolysis pathways and ecotoxicological endpoints .

Q. How are tert-butyl carbamates applied in drug discovery?

Case studies highlight their versatility:

- CCR2 antagonists : Enantioselective synthesis of intermediates for inflammatory disease targets .

- Fluorinated pharmaceuticals : Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate serves as a building block for anticancer agents .

- Enzyme probes : Modified carbamates act as covalent inhibitors in mechanistic studies .

Methodological Considerations

- Experimental design : For reproducibility, document reaction parameters (e.g., solvent purity, inert atmosphere) and validate intermediates at each step .

- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw) to resolve spectral ambiguities .

- Safety protocols : Use fume hoods, PPE (nitrile gloves, P95 respirators), and spill containment measures during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.